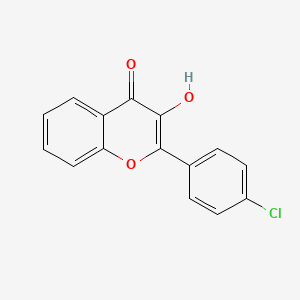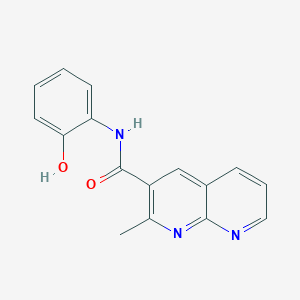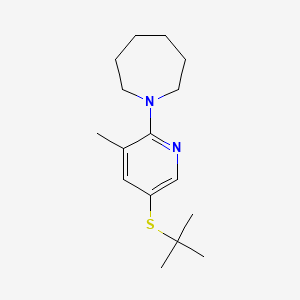
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a diazepane ring and an indane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.
Attachment of the Indane Moiety: The indane moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: to ensure uniform reaction conditions.
Automated systems: for precise control of temperature, pressure, and reagent addition.
Purification techniques: such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its use in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)methanone
- **2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)ethanamide
Uniqueness
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of the diazepane ring and indane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C16H23N3O/c20-16(12-19-9-2-7-17-8-10-19)18-15-6-5-13-3-1-4-14(13)11-15/h5-6,11,17H,1-4,7-10,12H2,(H,18,20) |
Clé InChI |
LSRVDEZKWCPBFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)


![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)

![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)




